1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline
Overview
Description
1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a sulfonamide derivative of indoline and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of 1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline is not well understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been shown to be fluorescent, making it a potential candidate for use as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One advantage of using 1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline in lab experiments is its potential anti-inflammatory and analgesic properties, which may make it a useful tool for studying pain and inflammation. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of 1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline. One potential direction is the further investigation of its anti-inflammatory and analgesic properties, with the goal of developing new treatments for pain and inflammation. Additionally, this compound may be studied further as a potential fluorescent probe for the detection of metal ions. Finally, the synthesis and characterization of new derivatives of this compound may lead to the discovery of new compounds with even more potent anti-inflammatory and analgesic properties.
Scientific Research Applications
1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
1-[5-[4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-15-3-4-18(27-15)14-21-9-11-22(12-10-21)28(25,26)19-5-6-20-17(13-19)7-8-23(20)16(2)24/h3-6,13H,7-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLUZQMEHLYZCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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